molecular formula C13H10BrNO2 B1532240 2-(3-Bromobenzoyl)-6-methoxypyridine CAS No. 1187164-97-1

2-(3-Bromobenzoyl)-6-methoxypyridine

Cat. No. B1532240
M. Wt: 292.13 g/mol
InChI Key: USMJTUWHPNDVFI-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)-6-methoxypyridine, also known as 3-bromo-6-methoxy-pyridine-2-carboxylic acid, is a chemical compound used in a variety of scientific research and laboratory experiments. It is a derivative of the pyridine family, and is typically used as a building block for other compounds. This compound is also known for its wide range of applications in organic synthesis, medicinal chemistry, and other scientific research fields.

Scientific Research Applications

Novel Anticancer Activity

A study by Kong et al. (2018) demonstrated that naphthyridine derivatives, which are structurally related to 2-(3-bromobenzoyl)-6-methoxypyridine, exhibit significant anticancer activities. A specific compound, identified as 3u, showed promising results against human melanoma A375 cells by inducing necroptosis at low concentrations and apoptosis at high concentrations. This bifunctional activity suggests potential for melanoma treatment, highlighting the importance of structural moieties similar to 2-(3-bromobenzoyl)-6-methoxypyridine in cancer research (Q. Kong, Jianxin Lv, Shengjiao Yan, Kwen-Jen Chang, Guanlin Wang, 2018).

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine derivative with exceptional singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This research underscores the versatility of compounds with bromo and methoxy groups, akin to 2-(3-bromobenzoyl)-6-methoxypyridine, in developing treatments that leverage light-activated processes for cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antibacterial Activity

Khan (2017) investigated a heterocyclic compound synthesized from a reaction involving a chalcone similar in structure to 2-(3-bromobenzoyl)-6-methoxypyridine. The compound exhibited significant antibacterial properties, providing insights into how modifications in the chemical structure can enhance antibacterial efficacy. This study contributes to the understanding of developing new antibacterial agents using structural frameworks related to 2-(3-bromobenzoyl)-6-methoxypyridine (Salman A. Khan, 2017).

Development of Bone Turnover Models

Hutchinson et al. (2003) identified a compound with a methoxypyridine group as a potent antagonist for the alpha(v)beta(3) receptor, indicating its potential in preventing and treating osteoporosis. This study exemplifies how the chemical structure related to 2-(3-bromobenzoyl)-6-methoxypyridine can be pivotal in developing therapeutic agents targeting bone diseases (J. Hutchinson, W. Halczenko, K. Brashear, et al., 2003).

properties

IUPAC Name

(3-bromophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMJTUWHPNDVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromobenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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